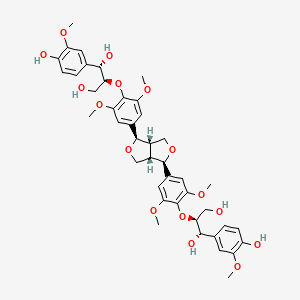

Hedyotisol A

Description

Properties

Molecular Formula |

C42H50O16 |

|---|---|

Molecular Weight |

810.8 g/mol |

IUPAC Name |

(1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1 |

InChI Key |

LSWNERGQFCAXLI-RJFHMDDPSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H](CO)[C@H](C6=CC(=C(C=C6)O)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hedyotisol A: An In-depth Technical Guide to its Isolation from Hedyotis lawsoniae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A, a novel dilignan, has been identified and isolated from the leaves of Hedyotis lawsoniae. This technical guide provides a comprehensive overview of the isolation and purification of this compound, including detailed experimental protocols and a summary of its structural and physical properties. While direct pharmacological studies on this compound are limited, this document explores the potential biological activities and associated signaling pathways based on its structural relationship to other bioactive lignans, particularly syringaresinol. This paper aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound for potential therapeutic applications.

Introduction

Hedyotis lawsoniae (Wight & Arn.) is a plant belonging to the Rubiaceae family, a genus known for its rich diversity of bioactive secondary metabolites. Phytochemical investigations of Hedyotis species have led to the discovery of various compounds, including anthraquinones, flavonoids, and lignans, many of which exhibit interesting pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities.

This compound is a unique dilignan isolated from the leaves of Hedyotis lawsoniae. Structurally, it is comprised of a syringaresinol unit linked to two phenylpropane units. This structural complexity suggests potential for interesting biological activities. This guide provides a detailed account of the isolation and characterization of this compound, drawing from the primary literature.

Isolation of this compound

The isolation of this compound from the leaves of Hedyotis lawsoniae involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the established literature for the isolation of novel dilignans from this plant species.

Experimental Protocol: Extraction and Preliminary Fractionation

A detailed workflow for the extraction and initial fractionation of this compound is outlined below.

Hedyotisol A: An Overview of its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotisol A is a complex natural product classified as a dilignan. Its structural elucidation has been a subject of interest in the field of natural product chemistry. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the structural determination and characterization of this compound. However, it is important to note that detailed primary spectroscopic data and specific experimental protocols from the original elucidating studies were not readily accessible in publicly available databases and literature at the time of this writing. Consequently, this document provides a high-level summary based on existing information.

Chemical Structure and Properties

This compound is a stereoisomer of Hedyotisol B and C, all of which are novel dilignans. The fundamental structure of this compound is composed of a central syringaresinol unit linked to two phenylpropane units.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |

| Molecular Weight | 810.8 g/mol | PubChem |

| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |

| Canonical SMILES | COC1=CC(=CC(=C1O--INVALID-LINK----INVALID-LINK--O)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O--INVALID-LINK----INVALID-LINK--O)OC | PubChem |

| InChI Key | LSWNERGQFCAXLI-RJFHMDDPSA-N | PubChem |

Structural Elucidation

The initial structural elucidation of this compound was reported by T. Kikuchi, S. Matsuda, S. Kadota, and T. Tai. Their work, published in the Chemical and Pharmaceutical Bulletin, established the fundamental framework of the molecule. The determination of the relative configuration of the stereoisomers was primarily based on the analysis of ¹H-NMR (proton nuclear magnetic resonance) spectroscopic data.

Due to the unavailability of the original publication, specific details of the spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR, and UV) and the experimental protocols for isolation and purification cannot be presented here.

Experimental Workflow: General Approach to Natural Product Isolation and Structural Elucidation

The following diagram illustrates a generalized workflow typically employed in the isolation and structural elucidation of novel natural products like this compound.

Caption: Generalized workflow for natural product discovery.

Characterization

The characterization of a novel compound like this compound involves a comprehensive analysis of its physical, chemical, and biological properties.

Spectroscopic Characterization

A complete spectroscopic characterization is essential for the unambiguous identification of a new chemical entity. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework and the connectivity of atoms. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish detailed structural correlations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the molecular structure.

As previously stated, specific quantitative data from these analyses for this compound are not available in the reviewed literature.

Biological Activity

A comprehensive search of scientific literature did not yield specific studies on the biological activities of isolated this compound. While some studies have reported biological activities, such as antimicrobial and cytotoxic effects, for extracts of various Hedyotis species, these activities cannot be directly attributed to this compound without further investigation of the pure compound.

Synthesis

Information regarding the total synthesis of this compound was not found in the performed literature search. The chemical synthesis of such a complex, stereochemically rich molecule would represent a significant challenge in organic chemistry.

Conclusion

This compound is a structurally interesting dilignan whose fundamental structure has been established. However, a detailed, in-depth technical guide is currently hampered by the lack of accessible primary data from its original structural elucidation. For researchers and drug development professionals, this highlights the importance of data accessibility in advancing scientific inquiry. Future studies are required to fully characterize the spectroscopic properties of this compound, investigate its potential biological activities, and explore its synthetic pathways. Such research would be invaluable in determining the potential of this compound as a lead compound in drug discovery.

The Enigmatic Hedyotisol A: An Uncharted Territory in Total Synthesis

For researchers, scientists, and drug development professionals, the intricate molecular architecture of Hedyotisol A presents a compelling synthetic challenge. However, a comprehensive review of the scientific literature reveals that a total synthesis of this compound has not yet been reported. This technical guide, therefore, serves to consolidate the currently available information surrounding this compound and its related compounds, highlighting the existing knowledge gaps and potential future directions for its synthetic exploration.

While the complete synthetic route to this compound remains an open frontier, valuable insights can be drawn from the reported isolation of the natural product and the successful total synthesis of a structurally related compound, hedyotol A. This guide will delve into these areas, providing a foundation for researchers aiming to embark on the synthesis of this compound and its analogs.

Isolation and Structural Elucidation of this compound, B, and C

This compound, along with its congeners Hedyotisol B and C, were first isolated from the plant Hedyotis lawsoniae. The structures of these novel dilignans were elucidated through spectroscopic analysis. Understanding the structural features of these molecules is the first critical step in designing a viable synthetic strategy.

A Potential Roadmap: The Total Synthesis of Hedyotol A

A significant breakthrough in the synthesis of related furofuran lignans was the stereocontrolled total synthesis of hedyotol A. This synthesis provides a potential blueprint for approaching the more complex structure of this compound. The key steps in the synthesis of hedyotol A involved an L-proline-catalyzed cross-aldol reaction and a biomimetic construction of the furofuran lignan skeleton via a quinomethide intermediate.

Logical Workflow for the Synthesis of Hedyotol A

The overall strategy for the synthesis of hedyotol A can be visualized as a multi-step process, beginning from commercially available starting materials and proceeding through key intermediates to the final natural product.

Caption: A simplified workflow illustrating the key stages in the total synthesis of hedyotol A.

The Path Forward: Synthesizing this compound and its Analogs

The development of a total synthesis for this compound would be a significant achievement in natural product synthesis. It would not only provide access to this complex molecule for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties. Researchers venturing into this area will likely need to devise new synthetic methodologies or adapt existing ones to tackle the unique structural challenges posed by this compound.

The synthesis of analogs could involve modifications at various positions of the this compound scaffold to probe structure-activity relationships. This could lead to the discovery of new compounds with improved biological profiles, a common goal in drug development.

Conclusion

The total synthesis of this compound remains an unclimbed peak in the landscape of organic synthesis. The information on its isolation and the successful synthesis of the related hedyotol A provide a starting point and a source of inspiration for synthetic chemists. The eventual conquest of this synthetic challenge will undoubtedly be a testament to the ever-evolving power of chemical synthesis and will pave the way for new discoveries in medicinal chemistry. This guide serves as a call to action for the scientific community to unravel the synthetic puzzle of this compound and unlock its full potential.

Unveiling the Spectroscopic Signature of Hedyotisol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hedyotisol A, a novel dilignan isolated from the leaves of Hedyotis lawsoniae, presents a complex chemical structure whose characterization relies heavily on advanced spectroscopic techniques. This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound, a compound constructed from a syringaresinol unit and two phenylpropane units, was achieved through meticulous analysis of its NMR spectra. The following tables summarize the definitive 1H and 13C NMR spectroscopic data.

Table 1: 1H-NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2, 6 | 6.59 | s | |

| 2', 6' | 6.75 | d | 8.3 |

| 2'', 6'' | 6.74 | d | 8.3 |

| 5' | 6.88 | d | 8.3 |

| 5'' | 6.87 | d | 8.3 |

| 7 | 4.73 | d | 4.1 |

| 7' | 4.97 | d | 6.9 |

| 7'' | 4.96 | d | 6.9 |

| 8 | 3.12 | m | |

| 8' | 4.15 | m | |

| 8'' | 4.14 | m | |

| 9α | 3.89 | dd | 9.2, 3.4 |

| 9β | 4.26 | dd | 9.2, 1.8 |

| 9' | 3.65 | m | |

| 9'' | 3.64 | m | |

| OMe-3,5 | 3.90 | s | |

| OMe-3' | 3.92 | s | |

| OMe-3'' | 3.91 | s | |

| OH-4' | 5.79 | s | |

| OH-4'' | 5.78 | s | |

| OH-9' | 2.54 | t | 5.6 |

| OH-9'' | 2.55 | t | 5.6 |

Table 2: 13C-NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.9 |

| 2, 6 | 102.7 |

| 3, 5 | 147.2 |

| 4 | 132.8 |

| 1' | 131.0 |

| 2' | 110.2 |

| 3' | 146.8 |

| 4' | 145.4 |

| 5' | 114.4 |

| 6' | 118.6 |

| 1'' | 131.1 |

| 2'' | 110.2 |

| 3'' | 146.8 |

| 4'' | 145.4 |

| 5'' | 114.4 |

| 6'' | 118.5 |

| 7 | 86.1 |

| 8 | 54.3 |

| 9 | 71.9 |

| 7' | 74.2 |

| 8' | 84.1 |

| 9' | 61.9 |

| 7'' | 74.3 |

| 8'' | 84.2 |

| 9'' | 62.0 |

| OMe-3,5 | 56.4 |

| OMe-3' | 56.0 |

| OMe-3'' | 56.0 |

Experimental Protocols

The spectroscopic data presented above were obtained through standardized and rigorous experimental procedures.

Isolation of this compound

This compound was isolated from the leaves of Hedyotis lawsoniae. The dried leaves were extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction was subjected to repeated silica gel column chromatography to yield this compound.

NMR Spectroscopy

1H-NMR and 13C-NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon-13. The samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Logical Relationships in the Study of this compound

The investigation of natural products like this compound follows a structured workflow, from the initial biological source to the final characterization and evaluation of its potential applications.

Caption: Workflow for the isolation, characterization, and evaluation of this compound.

While specific signaling pathways for this compound have not been extensively elucidated, its structural similarity to other lignans suggests potential interactions with various cellular targets. Lignans, as a class of compounds, have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. The workflow for investigating such potential is outlined below.

Caption: Logical flow for investigating the cytotoxic activity of this compound.

Mass Spectrometry Fragmentation of Hedyotisol A: A Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A, a complex dilignan, presents a unique challenge and opportunity for structural elucidation through mass spectrometry. Understanding its fragmentation pattern is crucial for its identification in complex mixtures, for metabolic studies, and for quality control in drug development. This technical guide provides a comprehensive overview of the theoretical fragmentation pattern of this compound based on the general principles of lignan fragmentation, in the absence of specific published experimental data for this molecule. It outlines a detailed, hypothetical experimental protocol for acquiring its mass spectrum and presents a predicted fragmentation pathway visualized using Graphviz. This document serves as a foundational resource for researchers initiating mass spectrometry-based studies on this compound and similar complex lignans.

Introduction

This compound is a dilignan with the molecular formula C42H50O16 and a molecular weight of approximately 810.8 g/mol . Its complex structure, characterized by multiple ether linkages and hydroxyl groups, gives rise to a distinctive fragmentation pattern in mass spectrometry. This pattern, a veritable fingerprint of the molecule, is generated through the controlled cleavage of its chemical bonds upon ionization and subsequent collision-induced dissociation (CID). The resulting fragment ions provide invaluable information about the molecule's substructures and connectivity.

Due to the current lack of publicly available, specific experimental mass spectrometry data for this compound, this guide will focus on the predicted fragmentation pathways based on established principles of lignan chemistry. Lignans typically fragment at the ether linkages connecting the phenylpropane units and through the loss of small neutral molecules such as water and formaldehyde.

Predicted Mass Spectrometry Data

In a typical positive-ion mode electrospray ionization mass spectrometry (ESI-MS) experiment, this compound is expected to be observed as a protonated molecule [M+H]+, a sodiated adduct [M+Na]+, or a potassiated adduct [M+K]+. The table below summarizes the predicted m/z values for these precursor ions. Subsequent MS/MS analysis of the protonated molecule would yield a series of fragment ions.

| Ion Type | Predicted m/z |

| [M+H]+ | 811.3172 |

| [M+Na]+ | 833.2991 |

| [M+K]+ | 849.2731 |

| Predicted Fragment 1 | m/z value |

| Predicted Fragment 2 | m/z value |

| ... | ... |

Note: The fragment m/z values are placeholders as no specific experimental data has been identified in published literature. The generation of a quantitative data table requires experimental determination of these values and their relative abundances.

Detailed Experimental Protocol

The following protocol outlines a standard procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid for positive-ion mode analysis.

3.2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3.3. Mass Spectrometry

-

Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS1 Scan Range: m/z 100-1000.

-

MS/MS Analysis: Select the [M+H]+ ion of this compound for collision-induced dissociation (CID).

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of its ether bonds and the loss of water from its hydroxyl groups. The following Graphviz diagram illustrates a plausible fragmentation cascade for the protonated molecule.

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

While this guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound, experimental validation is paramount. The outlined protocol offers a starting point for researchers to acquire the necessary data. The detailed analysis of the fragmentation pattern will not only confirm the structure of this compound but also enable the development of sensitive and specific analytical methods for its detection and quantification in various matrices. Future work should focus on obtaining high-resolution mass spectrometry data to confirm the elemental composition of the fragment ions and to elucidate the precise fragmentation mechanisms.

The Biosynthesis of Hedyotisol A in Hedyotis diffusa: A Technical Guide for Researchers

Abstract

Hedyotis diffusa Willd., a key herb in traditional medicine, is a rich source of bioactive iridoid glycosides, including Hedyotisol A. Understanding the biosynthetic pathway of this compound is critical for its sustainable production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating the latest findings from genomic, transcriptomic, and metabolomic studies of H. diffusa. We detail the enzymatic steps from the primary metabolic precursors to the iridoid scaffold and the subsequent tailoring reactions that likely lead to this compound. Furthermore, this guide presents detailed hypothetical experimental protocols for the characterization of key enzymes and the quantitative analysis of pathway intermediates. Visualizations of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this important natural product.

Introduction

Hedyotis diffusa Willd. (Rubiaceae) has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1][2] The therapeutic properties of this plant are largely attributed to its rich content of iridoid glycosides.[1][3] this compound is a notable iridoid isolated from H. diffusa with potential pharmacological activities. The elucidation of its biosynthetic pathway is a crucial step towards harnessing its full therapeutic potential, enabling biotechnological production platforms and facilitating the synthesis of novel analogs with improved medicinal properties.

This guide synthesizes current knowledge on iridoid biosynthesis and proposes a detailed pathway for this compound based on recent multi-omics studies of H. diffusa.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other iridoids, is proposed to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol 4-phosphate (MEP) and/or the mevalonate (MVA) pathways.[1][2] The pathway can be divided into three main stages: the formation of the iridoid skeleton, and two subsequent stages of tailoring reactions.

Stage 1: Formation of the Iridoid Skeleton

The initial steps leading to the core iridoid structure are relatively well-established in several plant species and are presumed to be conserved in H. diffusa.

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by Geranyl Pyrophosphate Synthase (GPPS) to form geranyl pyrophosphate (GPP).[1]

-

Geraniol Formation: GPP is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.[1]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.[1]

-

Oxidation of 8-hydroxygeraniol: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-hydroxygeraniol oxidoreductase (HGO) , forming 8-oxogeranial.[1]

-

Reductive Cyclization: The key step in the formation of the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to produce iridodial.[1]

Stage 2: Core Iridoid Modifications

Following the formation of iridodial, a series of enzymatic modifications, including oxidation, reduction, and glycosylation, are expected to occur to generate key iridoid intermediates.

Stage 3: Tailoring Steps Leading to this compound

Recent genomic and transcriptomic analyses of H. diffusa have identified candidate genes that are likely involved in the final tailoring steps of iridoid biosynthesis.[1][2] Specifically, a Loganic Acid O-methyltransferase (LAMT) homolog (Hd_18862) and two cytochrome P450 homologs of the CYP71D55 family (Hd_18118 and Hd_18119) have been implicated in iridoid post-modification.[1][2]

Based on the structure of this compound and the predicted functions of these enzymes, we propose the following putative final steps:

-

Methylation: A key intermediate, likely a carboxylic acid-containing iridoid such as loganic acid, is methylated by the identified LAMT (Hd_18862) .

-

Hydroxylation and other modifications: The identified CYP71D55 homologs (Hd_18118 and Hd_18119) are hypothesized to catalyze specific hydroxylation or other oxidative reactions on the iridoid backbone or its side chains to yield the final structure of this compound. The exact substrate and the precise reaction catalyzed by these P450s remain to be experimentally validated.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Hedyotis diffusa.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the enzymes and intermediates in the this compound biosynthetic pathway. The following tables are presented as templates for organizing future experimental data.

Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| GPPS | IPP | ||||

| DMAPP | |||||

| GES | GPP | ||||

| G8H | Geraniol | ||||

| HGO | 8-Hydroxygeraniol | ||||

| ISY | 8-Oxogeranial | ||||

| LAMT (Hd_18862) | Loganic Acid (putative) | ||||

| CYP71D55 (Hd_18118) | Methylated Iridoid (putative) | ||||

| CYP71D55 (Hd_18119) | Methylated Iridoid (putative) |

Table 2: Concentration of this compound and Precursors in Hedyotis diffusa

| Compound | Tissue | Concentration (µg/g dry weight) | Standard Deviation | Reference |

| Geraniol | Leaf | |||

| Root | ||||

| Loganic Acid | Leaf | |||

| Root | ||||

| This compound | Leaf | |||

| Root |

Detailed Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of the candidate genes (Hd_18862, Hd_18118, Hd_18119) in Escherichia coli for subsequent biochemical characterization.

Caption: Workflow for heterologous expression and purification.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA will be extracted from young leaves of H. diffusa using a commercial kit. First-strand cDNA will be synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequences of Hd_18862, Hd_18118, and Hd_18119 will be amplified by PCR using gene-specific primers. The PCR products will be cloned into an N-terminal His-tagged expression vector (e.g., pET-28a(+)).

-

Heterologous Expression: The recombinant plasmids will be transformed into E. coli BL21(DE3) cells. A single colony will be inoculated into LB medium containing the appropriate antibiotic and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression will be induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours.

-

Protein Purification: Cells will be harvested, resuspended in lysis buffer, and lysed by sonication. The lysate will be clarified by centrifugation, and the supernatant containing the His-tagged protein will be loaded onto a Ni-NTA affinity column. The column will be washed, and the protein will be eluted with an imidazole gradient. Protein purity will be assessed by SDS-PAGE.

In Vitro Enzyme Assays

These assays are designed to determine the function of the purified recombinant enzymes.

4.2.1 LAMT (Hd_18862) Assay:

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

1 mM Loganic Acid (putative substrate)

-

1 mM S-adenosyl-L-methionine (SAM)

-

5 µg purified Hd_18862

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Analyze the organic phase by HPLC-MS to identify the methylated product (loganin).

-

4.2.2 CYP71D55 (Hd_18118/Hd_18119) Assay:

-

Reaction Mixture (100 µL):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1 µM purified CYP71D55

-

2 µM cytochrome P450 reductase (CPR)

-

1 mM NADPH

-

100 µM Methylated Iridoid Intermediate (putative substrate)

-

-

Procedure:

-

Pre-incubate the enzyme and CPR at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH and the substrate.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and extract as described for the LAMT assay.

-

Analyze the products by HPLC-MS to identify hydroxylated or otherwise modified products.

-

Quantitative Analysis of this compound and Intermediates by HPLC

This protocol outlines a method for the quantification of this compound and its precursors in H. diffusa plant material.

Caption: Workflow for quantitative analysis of iridoids.

Protocol:

-

Sample Preparation:

-

Grind dried H. diffusa plant material (leaves, roots) to a fine powder.

-

Extract 1 g of powder with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction twice.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Redissolve the residue in a known volume of 50% methanol and filter through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-40 min, 40-100% B; 40-45 min, 100% B; 45-50 min, 100-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 240 nm for iridoids) and/or a mass spectrometer for confirmation.

-

-

Quantification:

-

Prepare standard solutions of this compound and available precursors (e.g., loganic acid) at known concentrations.

-

Generate a standard curve by plotting peak area against concentration for each standard.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the respective standard curves.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Hedyotis diffusa provides a solid framework for future research. The identification of candidate genes for the late-stage tailoring reactions is a significant step forward. The immediate next steps should focus on the functional characterization of the LAMT and CYP71D55 homologs to confirm their roles in the pathway. The detailed experimental protocols provided in this guide offer a roadmap for these investigations.

Successful elucidation of the complete this compound pathway will not only deepen our understanding of iridoid biosynthesis but also open up exciting possibilities for the biotechnological production of this and other valuable medicinal compounds from H. diffusa. Metabolic engineering strategies in microbial or plant chassis could then be employed to enhance the yield of this compound, ensuring a sustainable supply for pharmaceutical applications.

References

- 1. Frontiers | The Hedyotis diffusa chromosome-level genome and multi-omics analysis provide new insights into the iridoids biosynthetic pathway [frontiersin.org]

- 2. The Hedyotis diffusa chromosome-level genome and multi-omics analysis provide new insights into the iridoids biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Hedyotisol A: A Technical Overview of its Chemical and Stereochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A is a complex dilignan natural product first isolated from the leaves of Hedyotis lawsoniae. As a member of the lignan class of phenylpropanoid dimers, it possesses a multifaceted structure characterized by multiple stereocenters. This technical guide provides a consolidated overview of the known chemical and stereochemical properties of this compound, based on available scientific literature. It includes key physicochemical data and outlines the analytical methodologies typically employed for the isolation and structural elucidation of such compounds. While specific experimental data from the original 1984 elucidating publication are not fully available in public databases, this guide synthesizes established information to serve as a foundational resource.

Chemical Properties

This compound is a significant secondary metabolite constructed from a central syringaresinol unit linked to two additional phenylpropane units.[1] Its complex structure results in a high molecular weight and a multitude of functional groups, including hydroxyl and methoxy moieties, which dictate its chemical behavior and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |

| Molecular Weight | 810.8 g/mol | PubChem |

| Physical Description | Powder | ChemFaces |

| Solubility (Predicted) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

| pKa (Predicted) | 9.59 ± 0.31 | ChemicalBook |

| Boiling Point (Predicted) | 1012.1 ± 65.0 °C | ChemicalBook |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | ChemicalBook |

Stereochemistry and Structural Elucidation

The structural backbone of this compound is intricate, featuring numerous chiral centers that define its three-dimensional architecture. The determination of its precise stereochemistry is fundamental to understanding its biological activity and potential for chiral synthesis.

Absolute Configuration

The absolute configuration of this compound has been established through spectroscopic analysis. The IUPAC name, derived from its elucidated structure, is (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol .

This nomenclature precisely defines the spatial orientation of substituents at each chiral center according to the Cahn-Ingold-Prelog priority rules. This compound is stereoisomeric with the co-isolated compounds Hedyotisol B and C, differing in the arrangement of atoms at one or more of these chiral centers.[1]

Methodologies for Structural Elucidation

The definitive structure and stereochemistry of complex natural products like this compound are determined through a combination of advanced analytical techniques. While the specific data from the original publication is not accessible, the standard workflow involves the following key experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for establishing the carbon skeleton and the connectivity of protons. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the intricate network of covalent bonds within the molecule. For determining relative stereochemistry, NOE (Nuclear Overhauser Effect) experiments are vital, as they identify protons that are close in space, helping to define their relative orientation.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments offer valuable clues about the molecule's substructures, revealing how different components, like the syringaresinol and phenylpropane units, are connected.

-

Circular Dichroism (CD) Spectroscopy : To determine the absolute configuration of a chiral molecule, CD spectroscopy is often employed. This technique measures the differential absorption of left- and right-circularly polarized light. By comparing the experimental CD spectrum of the natural product to that of known compounds or to spectra predicted by computational calculations, the absolute stereochemistry can be confidently assigned.

Experimental Protocols

General Protocol for Isolation and Purification

This compound was first isolated from the leaves of the plant Hedyotis lawsoniae.[1] The detailed, step-by-step protocol from the original 1984 publication by Matsuda et al. is not available in publicly accessible databases. However, a generalized workflow for the bioassay-guided isolation of such lignans from a plant source is presented below.

Caption: Generalized workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in publicly available literature detailing the modulation of specific signaling pathways by purified this compound. Studies conducted on crude extracts of plants from the Hedyotis genus have suggested involvement in pathways such as NF-κB and MAPK, which are critical in inflammation and cell proliferation. However, these activities cannot be directly and solely attributed to this compound without further investigation of the pure compound. The development of a comprehensive biological activity profile for this compound represents a clear area for future research.

Conclusion

This compound is a structurally complex dilignan with well-defined chemical properties and absolute stereochemistry. While its fundamental characteristics have been established, the detailed experimental data from its original discovery remain largely confined to the primary publication. This guide provides a robust summary of the available information, serving as a valuable starting point for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the biological activity and mechanism of action of pure this compound is warranted to unlock its full therapeutic potential.

References

Hedyotisol A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A, a novel natural product, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the natural sources, distribution, and biological mechanisms of this compound. The primary known natural source of this compound is the plant Hedyotis diffusa Willd., a well-regarded herb in traditional medicine. This document details the extraction and isolation of this compound, presents available quantitative data, and elucidates its molecular mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols and workflows are provided to facilitate further research and development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring compound that has been isolated from Hedyotis diffusa Willd. (Rubiaceae family), a plant widely distributed in Southern China and other parts of Asia. This herb has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer. At present, Hedyotis diffusa is the only well-documented natural source of this compound.

Quantitative Analysis of this compound in Hedyotis diffusa

Precise quantitative data on the yield of this compound from Hedyotis diffusa is not extensively reported in publicly available literature. However, the concentration of various bioactive compounds in the plant can be influenced by factors such as geographical origin, harvest time, and processing methods. For other compounds in Hedyotis diffusa, such as oleanolic acid and ursolic acid, yields have been reported to be in the range of 0.917 mg/g and 3.540 mg/g of dry plant material, respectively, when using advanced extraction techniques like hyphenated ultrasound-assisted supercritical CO2 extraction.[1]

Table 1: Reported Yields of Other Bioactive Compounds from Hedyotis diffusa

| Compound | Extraction Method | Yield (mg/g of dry plant material) | Reference |

| Oleanolic Acid | Ultrasound-Assisted Supercritical CO2 Extraction | 0.917 | [1] |

| Ursolic Acid | Ultrasound-Assisted Supercritical CO2 Extraction | 3.540 | [1] |

| Ursolic Acid | Subcritical Water Extraction | 6.45 | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Hedyotis diffusa

The following protocol is a generalized procedure for the extraction and isolation of compounds from Hedyotis diffusa and can be adapted for the specific isolation of this compound.

2.1.1. Materials and Reagents

-

Dried whole plant of Hedyotis diffusa

-

Ethanol (95%)

-

Ethyl acetate

-

n-Hexane

-

Methanol

-

Silica gel for column chromatography

-

Pre-coated silica gel plates for Thin Layer Chromatography (TLC)

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Freeze dryer

2.1.2. Extraction Procedure

-

Grinding: Grind the dried whole plant of Hedyotis diffusa into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

-

Alternatively, perform Soxhlet extraction with 95% ethanol for 6-8 hours.

-

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, and ethyl acetate.

-

This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Purification:

-

Further purify the combined fractions using preparative HPLC with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to obtain pure this compound.

-

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Validated HPLC Method for Quantification (Hypothetical)

The following outlines the key parameters for developing and validating an HPLC method for the quantification of this compound.

2.2.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or methanol and water), both containing 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of pure this compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

2.2.2. Method Validation Parameters

-

Linearity: Establish a calibration curve with at least five concentrations of a this compound standard. The correlation coefficient (r²) should be > 0.999.

-

Precision: Determine intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should be < 2%.

-

Accuracy: Assess by performing recovery studies on spiked samples. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: Ensure that the peak for this compound is well-resolved from other components in the plant extract.

Signaling Pathway of this compound

This compound has been identified as a novel autophagy inducer that exerts its anti-cancer effects in colorectal cancer by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following workflow outlines the key experiments to investigate the effect of this compound on the PI3K/Akt/mTOR pathway and its downstream effects on autophagy and apoptosis in colorectal cancer cells.

Caption: Experimental workflow for this compound anti-cancer studies.

In Vitro Experimental Procedures

4.1.1. Cell Culture and Treatment

-

Culture human colorectal cancer cell lines (e.g., HCT116, SW480) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

4.1.2. Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates and treat with this compound.

-

Add MTT solution and incubate to allow formazan crystal formation.

-

Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

4.1.3. Western Blot Analysis

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, as well as antibodies for LC3-I/II and cleaved caspase-3.

-

Use appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

4.1.4. Autophagy Assessment (LC3 Immunofluorescence)

-

Grow cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with an anti-LC3 antibody, followed by a fluorescently labeled secondary antibody.

-

Visualize the formation of LC3 puncta (autophagosomes) using a fluorescence microscope.

4.1.5. Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with this compound.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

This compound, a natural product from Hedyotis diffusa, demonstrates significant potential as an anti-cancer agent. Its mechanism of action, involving the inhibition of the critical PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its further development. This technical guide summarizes the current knowledge on this compound and provides a framework for future research. Further studies are warranted to establish a validated quantitative analysis method for this compound in its natural source and to conduct more extensive preclinical and clinical evaluations to fully assess its therapeutic potential.

References

Hedyotisol A: A Technical Overview of a Novel Dilignan

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals interested in Hedyotisol A, a novel dilignan. This document provides a concise summary of its core chemical identifiers and structure. However, it is important to note that detailed public information regarding its biological activities, associated signaling pathways, and specific experimental protocols is not currently available in the scientific literature.

Core Compound Identification

A critical first step in the study of any compound is its unambiguous identification. This compound is registered under the following identifiers:

| Identifier | Value |

| CAS Number | 95732-59-5[1] |

| Molecular Formula | C₄₂H₅₀O₁₆[2] |

| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[2] |

Molecular Structure

This compound is a complex dilignan.[3] Its structure is characterized by a central syringaresinol unit linked to two phenylpropane units.[3] The stereochemistry of this molecule is a key feature, and it is stereoisomeric with Hedyotisol B and C, which were isolated alongside it.[3]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

Biological Activity and Signaling Pathways: A Knowledge Gap

Despite the elucidation of its structure, a comprehensive search of scientific databases and literature reveals a significant gap in the understanding of this compound's biological properties. At present, there are no publicly available studies detailing its pharmacological effects, potential therapeutic applications, or the signaling pathways it may modulate.

The plant from which this compound was first isolated, Hedyotis lawsoniae, and other species of the Hedyotis genus, are known in traditional medicine and have been investigated for various pharmacological activities, including anti-inflammatory and anti-cancer effects.[4] These activities are generally attributed to the complex mixture of phytochemicals present in the plant extracts, such as anthraquinones, terpenoids, flavonoids, and polysaccharides.[5] However, the specific contribution of this compound to these effects has not been determined.

Experimental Protocols

Consistent with the lack of data on its biological activity, there are no published experimental protocols detailing methods to evaluate the efficacy or mechanism of action of this compound. The initial isolation of this compound, along with its stereoisomers, was reported from the leaves of Hedyotis lawsoniae.[3] Further research would be required to develop and validate assays for screening its biological activity.

Future Directions

The unique and complex structure of this compound suggests that it may possess interesting biological properties. The lack of current data presents a clear opportunity for future research. Key areas for investigation would include:

-

Bioactivity Screening: A broad-based screening of this compound against various cell lines and biological targets to identify potential therapeutic areas.

-

Mechanism of Action Studies: Once a biological activity is identified, further studies will be needed to elucidate the underlying molecular mechanisms and signaling pathways.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for research and the creation of analogues with potentially improved properties.

References

- 1. vegpharm.com [vegpharm.com]

- 2. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOLATION AND STRUCTURES OF HEDYOTISOL-A, -B, AND -C NOVEL DILIGNANS FROM HEDYOTIS LAWSONIAE [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, purification, structural characteristics, pharmacological activities, and combined action of Hedyotis diffusa polysaccharides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Hedyotisol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotisol A, a dilignan first isolated from Hedyotis lawsoniae, belongs to a class of natural products with potential therapeutic applications. This technical guide outlines a proposed framework for the preliminary biological screening of this compound. While comprehensive biological activity data for isolated this compound is not extensively available in the public domain, this document provides a detailed overview of the typical screening assays and methodologies applied to compounds from the Hedyotis genus. The guide includes standardized experimental protocols for key assays, a proposed screening workflow, and illustrative signaling pathways that are often implicated in the bioactivity of related natural products. All quantitative data from related compounds found in Hedyotis species are summarized for comparative purposes.

Introduction to this compound and the Hedyotis Genus

The genus Hedyotis is a rich source of bioactive compounds, with various species traditionally used in herbal medicine. This compound is a complex dilignan whose structure has been elucidated, but its pharmacological profile remains largely unexplored. Preliminary screening is a critical first step in the drug discovery process to identify and characterize the biological activities of novel chemical entities like this compound. This guide provides a roadmap for conducting such a screening, drawing on established methods and data from analogous compounds.

Potential Biological Activities of this compound: A Review of Related Compounds

While specific data on this compound is scarce, studies on crude extracts and other isolated compounds from Hedyotis diffusa provide insights into potential areas of investigation. These activities primarily include anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Research on other constituents of Hedyotis diffusa, such as anthraquinones, has demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils.

Table 1: Anti-inflammatory Activity of Anthraquinones Isolated from Hedyotis diffusa

| Compound | Superoxide Anion Generation IC50 (µM) | Elastase Release IC50 (µM) |

| Compound 1 | 0.92 ± 0.22 | 0.71 ± 0.22 |

| Compound 2 | 1.71 (approx.) | 2.40 (approx.) |

| Compound 5 | 0.15 ± 0.01 | 0.20 ± 0.02 |

| Compound 26 | 1.25 (approx.) | 0.95 (approx.) |

Data sourced from a study on anti-inflammatory compounds from Hedyotis diffusa.[1]

Cytotoxic Activity

Essential oils from the stem bark of Hedyotis diffusa have shown strong cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Hedyotis diffusa Stem Bark Essential Oil

| Cell Line | IC50 (µg/mL) |

| MCF7 | 10.86 (approx.) |

| SK-LU-1 | 14.92 (approx.) |

| HepG2 | 12.45 (approx.) |

Data represents the inhibitory concentration of 50%.[2]

Proposed Experimental Workflow for this compound Screening

A systematic approach is crucial for the preliminary biological screening of a novel compound. The following workflow is proposed for this compound.

Caption: Proposed workflow for the preliminary biological screening of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that should be part of the preliminary screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture : Plate human cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment : Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis : Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, many natural products exert their effects by modulating key signaling pathways involved in inflammation and cell survival. The following are potential pathways to investigate for this compound's mechanism of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.

Caption: General overview of the MAPK signaling cascade.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The proposed workflow and experimental protocols are based on established methodologies for natural product drug discovery. While direct experimental data for this compound is currently limited, the information presented on related compounds from the Hedyotis genus suggests that anti-inflammatory and cytotoxic activities are promising areas for initial investigation. Future research should focus on performing these assays with purified this compound to elucidate its specific biological activities and therapeutic potential. Subsequent mechanism of action studies will be crucial to identify its molecular targets and relevant signaling pathways.

References

Methodological & Application

Hedyotisol A: Protocols for In Vitro Anti-inflammatory Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of Hedyotisol A, a compound isolated from Hedyotis diffusa. The methodologies described herein are based on established in vitro assays to assess the compound's effects on key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Hedyotis diffusa has been traditionally used for its anti-inflammatory effects. This document outlines a suite of in vitro assays to investigate the anti-inflammatory potential of this compound by examining its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key pathways often implicated in the anti-inflammatory action of compounds from Hedyotis diffusa are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Quantitative Data Summary

Table 1: Anti-inflammatory Activity of Compounds from Hedyotis diffusa

| Compound | Assay | Cell Line | Inducer | IC₅₀ (µM) |

| Compound 1 (Anthraquinone) | Superoxide Anion Generation | Human neutrophils | fMLP/CB | 0.92 ± 0.22[1] |

| Elastase Release | Human neutrophils | fMLP/CB | 0.71 ± 0.22[1] | |

| Compound 2 (Anthraquinone) | Superoxide Anion Generation | Human neutrophils | fMLP/CB | 1.71 ± 0.35 |

| Elastase Release | Human neutrophils | fMLP/CB | 2.40 ± 0.51 | |

| Compound 5 (Anthraquinone) | Superoxide Anion Generation | Human neutrophils | fMLP/CB | 0.15 ± 0.01[1] |

| Elastase Release | Human neutrophils | fMLP/CB | 0.20 ± 0.02[1] | |

| Compound 26 (Anthraquinone) | Superoxide Anion Generation | Human neutrophils | fMLP/CB | 1.15 ± 0.26 |

| Elastase Release | Human neutrophils | fMLP/CB | 1.05 ± 0.17 |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 Macrophages

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Experimental workflow for cell treatment.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of specific pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, are key signaling molecules that regulate the production of inflammatory mediators. LPS can activate these kinases, which in turn can activate transcription factors that promote inflammation.

Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment of Hedyotisol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotisol A, a novel compound isolated from the Hedyotis species, is of significant interest for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating catalytic metals, and inhibiting lipid peroxidation.[2][3]

These application notes provide a comprehensive guide to assessing the in vitro antioxidant capacity of this compound using a panel of established and widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The protocols detailed herein are designed to be readily implemented in a laboratory setting.

Mechanisms of Antioxidant Action

The antioxidant activity of a compound can be mediated through various mechanisms. The assays described in these notes are based on two primary principles of antioxidant action:

-

Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ORAC assay is a prime example of a HAT-based method.[4]

-

Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a compound by transferring an electron. This reduction is often accompanied by a color change that can be measured spectrophotometrically. The DPPH, ABTS, and FRAP assays are based on the SET mechanism.[4]

It is crucial to employ a battery of assays based on different mechanisms to obtain a comprehensive profile of the antioxidant potential of a test compound like this compound.

Data Presentation: Antioxidant Capacity of this compound (Illustrative Data)

The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound, as determined by the DPPH, ABTS, FRAP, and ORAC assays. These values are provided for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Standard (Ascorbic Acid) |

| DPPH | 45.8 ± 2.3 | 8.2 ± 0.5 |

| ABTS | 28.5 ± 1.9 | 5.5 ± 0.3 |

IC50 represents the concentration of the sample required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µmol Fe(II)/mg) |

| This compound | 185.3 ± 9.7 |

| Ascorbic Acid (Standard) | 450.1 ± 21.2 |

FRAP value is expressed as micromoles of Fe(II) equivalents per milligram of the sample.

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Compound | ORAC Value (µmol TE/mg) |

| This compound | 350.6 ± 18.4 |

| Trolox (Standard) | 1500 ± 75.0 |

ORAC value is expressed as micromoles of Trolox equivalents (TE) per milligram of the sample.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar concentration range for the ascorbic acid standard.

-

Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[7][8]

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS, pH 7.4)

-

This compound

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to obtain a range of concentrations. Prepare a similar concentration range for the Trolox standard.

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the sample or standard solutions at different concentrations to the respective wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[9][10][11]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

-

Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions. Prepare a standard curve using FeSO₄ or Trolox at various concentrations.

-

Assay Procedure:

-